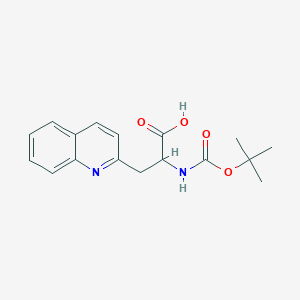

Boc-3-(2-quinolyl)-DL-alanine

Description

Contextualizing Boc-Protected Unnatural Amino Acid Derivatives

The synthesis and application of unnatural amino acids are cornerstones of protein engineering, drug design, and enzyme modification. nih.gov These non-proteinogenic amino acids are crucial for creating peptides with specific, desired functionalities. smolecule.com The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis, particularly in solid-phase synthesis.

The use of a Boc protecting group offers several advantages. It enhances the stability and solubility of the amino acid derivative, making it more manageable in various chemical reactions. chemimpex.com The Boc group is stable under alkaline conditions, allowing for effective coupling reactions, and can be easily removed under mild acidic conditions, highlighting its versatility. This strategic protection is essential during synthesis to prevent unwanted reactions at the amino group while other parts of the molecule are being modified. chembk.com The development of methods for the asymmetric synthesis of protected unnatural α-amino acids is a significant area of research, as these compounds are common building blocks for bioactive molecules. nih.gov

Significance of the Quinolyl Moiety in Chemical and Biological Systems

The quinoline (B57606) scaffold is a prominent heterocyclic compound that is a versatile and privileged structure in medicinal chemistry. nih.gov Quinoline, a fused aromatic heterocyclic compound, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govresearchgate.net This has led to the inclusion of the quinoline moiety in several marketed drugs. nih.gov

The presence of the quinoline ring in a molecule can significantly influence its biological and chemical properties. chemimpex.com It can enhance the biological activity of drug candidates and is a key component in the development of new pharmaceuticals. chemimpex.com The structural complexity and potential for biological activity make quinoline derivatives valuable in medicinal chemistry. chemimpex.com For instance, the quinoline moiety can be used to create fluorescence probes for biological imaging.

Overview of its Role as a Versatile Building Block in Complex Molecular Architectures

Boc-3-(2-quinolyl)-DL-alanine serves as an important building block in the synthesis of peptides and peptidomimetics. chemimpex.com Its unique structure, combining the features of a protected amino acid and a biologically active quinoline group, allows for the creation of novel drug candidates and bioactive peptides. chemimpex.comchemimpex.com Researchers utilize this compound in the development of pharmaceuticals targeting specific biological pathways, with applications in areas such as cancer research and neuropharmacology. chemimpex.comchemimpex.com

The compound's compatibility with standard coupling reactions simplifies the synthesis of more complex molecules. chemimpex.com It is employed in the development of bioassays to study enzyme and receptor activity, contributing to drug discovery processes. smolecule.com The racemic nature of the DL-alanine form provides a wider range of potential interactions compared to its stereoisomers. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKVPSHCOQHAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403891 | |

| Record name | Boc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401813-49-8 | |

| Record name | Boc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Boc-3-(2-quinolyl)-DL-alanine

The foundational approaches to synthesizing this compound and analogous compounds rely on well-understood condensation reactions and the crucial role of protecting groups to direct the chemical transformations.

Condensation Strategies Utilizing Protected Amino Acid Intermediates and Quinoline (B57606) Derivatives

A primary strategy for constructing the carbon skeleton of quinolyl-alanine involves the condensation of a quinoline derivative with a protected amino acid precursor. A common approach is the reaction of a halomethylquinoline, such as 2-chloro-3-chloromethylquinoline, with diethyl acetamidomalonate. sjofsciences.com This reaction, typically carried out in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF), yields a malonate intermediate. sjofsciences.com This intermediate, diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)-propanedioate, can then be further processed through dehalogenation and subsequent hydrolysis and decarboxylation to afford the desired amino acid. sjofsciences.com

This method provides a reliable pathway to the racemic amino acid. The quinoline moiety is introduced through the alkylation of the malonate, a versatile method for carbon-carbon bond formation.

Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Function Shielding and Selective Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acid and peptide synthesis. genscript.com Its primary function is to temporarily shield the nucleophilic amino group, preventing it from participating in undesired side reactions during subsequent synthetic steps, such as the formation of peptide bonds or other modifications. genscript.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.com

A key advantage of the Boc group is its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. wikipedia.org Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) are commonly used for deprotection. wikipedia.orgnih.gov This selective removal allows for the unmasking of the amino group at the desired stage of a multi-step synthesis, a critical feature for the controlled assembly of complex molecules like peptides. genscript.comrsc.org The controlled protection and deprotection strategy is fundamental to achieving high yields and purity in the final product.

Analogous Synthetic Precedents from β-(Pyridyl)-DL-alanine Derivatives, including Diethyl Acetamidomalonate Condensation

The synthesis of this compound draws upon established methods used for the preparation of structurally similar heteroaryl-alanines, such as β-(pyridyl)-DL-alanine derivatives. nih.govoup.com A well-documented approach is the condensation of a pyridylmethyl halide, for instance, α-picolyl chloride, with diethyl acetamidomalonate. oup.comsmolecule.com This reaction, analogous to the quinolyl case, forms a key intermediate that can be hydrolyzed to yield the desired pyridyl-alanine. oup.comresearchgate.net This method has proven effective for producing various pyridyl-alanine isomers. nih.govoup.com

The resulting racemic DL-amino acid can then be protected with the Boc group. For example, the free D-amino acids have been converted to their D-BOC derivatives by reacting them with di-tert-butyldicarbonate in a mixture of tert-butyl alcohol, water, and sodium hydroxide (B78521). nih.gov These precedents provide a robust framework and valuable insights for the synthesis of related compounds like this compound.

Advanced Synthetic Approaches and Stereochemical Control

To meet the demand for enantiomerically pure amino acids for applications in pharmaceuticals and other specialized fields, advanced synthetic methods focusing on stereochemical control have been developed.

Enantioselective Synthesis Techniques for Chiral Purity

Achieving high chiral purity is a significant challenge in the synthesis of unnatural amino acids. While classical resolution methods can be employed, direct enantioselective synthesis is often more efficient.

Biocatalysis offers a powerful tool for obtaining enantiomerically pure amino acids from racemic mixtures. nih.gov Deracemization is a particularly attractive strategy as it can theoretically convert 100% of a racemic starting material into a single enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. nih.govthieme-connect.com

One such chemoenzymatic process involves the use of an enantioselective oxidase biocatalyst in concert with a non-selective chemical reducing agent. nih.gov The oxidase selectively oxidizes one enantiomer (e.g., the L-amino acid) to the corresponding imino acid. chemistryviews.org This imine is then non-selectively reduced back to the racemic amino acid by the reducing agent, such as ammonia (B1221849) borane. chemistryviews.org Over time, this cyclic process leads to the enrichment and eventual isolation of the desired enantiomer (e.g., the D-amino acid) in high enantiomeric excess (>99%) and high yield (>90%). nih.govchemistryviews.org

Enzymes like L-amino acid oxidases (LAAOs) have been engineered for enhanced stability and activity, making them suitable for preparative-scale deracemization of various amino acids. chemistryviews.orgnih.gov This approach represents a highly efficient and scalable method for producing chirally pure amino acids, which is a critical need for the pharmaceutical and other industries. nih.gov

Asymmetric Hydrogenation and Other Chiral Catalyst-Mediated Transformations

Asymmetric hydrogenation is a cornerstone technique for producing chiral compounds, and its application to quinoline derivatives is a powerful method for synthesizing chiral tetrahydroquinolines, which are valuable synthetic intermediates. The reduction of the quinoline moiety within a precursor to this compound is a key step for accessing its saturated ring analogues.

Research has demonstrated that chiral cationic ruthenium catalysts are highly effective for the asymmetric hydrogenation of a wide array of quinoline derivatives. pku.edu.cnacs.org These transformations can achieve excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee), and full conversion. acs.org For instance, catalysts like η6-arene–N-tosylethylenediamine–Ru(II) complexes have proven robust for hydrogenating various substituted quinolines. acs.org The mechanism of this reaction is understood to proceed through an ionic, stepwise pathway involving 1,4-hydride addition, isomerization, and subsequent 1,2-hydride addition. acs.org

Iridium catalysts have also been developed for the asymmetric hydrogenation and transfer hydrogenation of quinolines, yielding chiral tetrahydroquinolines with high enantiomeric excess. researchgate.netacs.org These methods often work under mild conditions and can be performed in aqueous or biphasic systems, highlighting their practicality. acs.org

Table 1: Representative Chiral Catalysts in Asymmetric Hydrogenation of Quinolines

| Catalyst Type | Ligand Example | Typical Substrates | Key Findings | Reference |

| Cationic Ruthenium | η6-arene–N-tosylethylenediamine | 2-alkyl, 2-aryl, and functionalized quinolines | Up to >99% ee, full conversion, applicable to gram-scale synthesis. | acs.org |

| Iridium | Aminobenzimidazole ligand | Various quinoline and N-heteroaryl compounds | High yields and up to 99% ee, can operate in water. | acs.org |

| Rhodium | BridgePhos ligand | β-substituted α-(acylamino) acrylates | Effective for synthesizing α- and β-amino acids. | ajchem-b.com |

Brønsted Base-Catalyzed and Palladium-Catalyzed Asymmetric Reactions

Palladium-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A notable approach for synthesizing quinolyl-alanine derivatives involves a palladium-catalyzed Heck reaction, which couples an amino acid-derived vinyl component with a bromoquinoline. tandfonline.com

Furthermore, palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool. In this strategy, a directing group, such as an 8-aminoquinoline (B160924) amide, is attached to a simple precursor like alanine (B10760859). acs.orgnih.govrhhz.net This auxiliary directs the palladium catalyst to selectively functionalize the β-C–H bond of the alanine backbone with an aryl group. acs.orgnih.govrhhz.net This method provides a direct route to β-arylated-α-amino acids. rhhz.net Ligand development has been crucial in this area, with specific pyridine-based ligands enabling high mono-selectivity in the arylation of alanine derivatives. researchgate.net

While specific Brønsted base-catalyzed syntheses for this compound are less commonly detailed, Brønsted acids are known to play a crucial role as co-catalysts in related transformations. For example, in Minisci-type reactions on quinolines, the choice of Brønsted acid can significantly influence the regiochemical outcome of the functionalization. thieme-connect.com

Table 2: Palladium-Catalyzed Synthesis of Alanine Derivatives

| Reaction Type | Directing Group | Catalyst System | Reactants | Product Type | Reference |

| Heck Reaction | N/A | Palladium catalyst | Amino acid-derived vinyl unit, 3-bromoquinoline | Higher homologues of (3-quinolyl)-alanine | tandfonline.com |

| C(sp³)–H Arylation | 8-aminoquinoline amide | Pd(OAc)₂, AgOAc, TFA | Protected alanine, Aryl silanes/iodides | β-aryl-α-amino acids | acs.orgrhhz.net |

| C(sp³)–H Vinylation | N-quinolyl carboxamide | Pd(OAc)₂, AgOAc, TFA | Protected alanine, Vinyl iodides | β-vinyl-α-amino acids | rhhz.net |

Regioselectivity Considerations in Quinoline Functionalization during Synthesis

The quinoline ring system possesses multiple non-equivalent positions, making regioselectivity a critical challenge during synthesis. The electronic nature of the heterocyclic ring dictates its reactivity towards different reagents.

Generally, electrophilic substitution reactions, such as nitration and sulfonation, occur preferentially at the C-5 and C-8 positions of the benzene (B151609) ring portion. uop.edu.pk Conversely, nucleophilic substitution reactions typically target the electron-deficient pyridine (B92270) ring, favoring the C-2 and C-4 positions. uop.edu.pk

In modern synthetic methods like the Minisci-type radical functionalization, reactions on the parent quinoline often yield a mixture of C-2 and C-4 substituted isomers. thieme-connect.com However, the regioselectivity can be controlled by carefully tuning the reaction conditions. Studies have shown that the choice of solvent and Brønsted acid catalyst can steer the reaction to strongly favor either C-2 or C-4 functionalization. thieme-connect.com Similarly, transition metal-catalyzed C-H activation can be directed to specific positions. The use of quinoline N-oxides as substrates can direct arylation to the C-2 position with good regioselectivity. mdpi.com

Chemical Reactivity and Derivatization Pathways

This compound possesses several reactive sites that allow for a variety of chemical transformations: the quinoline ring, the carboxylic acid, and the Boc-protected amine.

Oxidation Reactions, Including Quinoline N-Oxide Formation

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents like peracetic acid. scispace.com While the quinoline ring itself is relatively resistant to oxidative degradation, the formation of the N-oxide is a key transformation. pharmaguideline.com Quinoline N-oxides are not merely products but are highly versatile intermediates in organic synthesis. rsc.orgresearchgate.net The N-oxide group activates the heterocyclic ring, facilitating subsequent functionalization reactions, particularly at the C-2 position. researchgate.netbeilstein-journals.org

Reduction Reactions Targeting the Quinoline Ring or Carboxyl Group

Both the quinoline ring and the carboxyl group of this compound can be selectively reduced.

Quinoline Ring Reduction: As discussed in the context of asymmetric synthesis, the quinoline moiety can be readily reduced to the corresponding 1,2,3,4-tetrahydroquinoline. pku.edu.cn This is commonly accomplished via catalytic hydrogenation using catalysts based on ruthenium, rhodium, or iridium. acs.orgajchem-b.com Milder chemical reducing agents like tin and hydrochloric acid can also effect this transformation. uop.edu.pk

Carboxyl Group Reduction: The carboxylic acid function of N-protected amino acids can be reduced to the corresponding alcohol or aldehyde. A one-pot method for converting Boc-protected amino acids into chiral α-amino aldehydes involves activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H). rsc.org This procedure is known to proceed with excellent yield and without compromising the stereochemical integrity of the chiral center. rsc.org

Substitution Reactions on the Quinolyl Moiety

The quinolyl moiety of the molecule can undergo various substitution reactions, allowing for further diversification of the structure. As dictated by its electronic properties, the quinoline ring is susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Substitution: Under vigorous acidic conditions, electrophiles can be introduced at the C-5 and C-8 positions. uop.edu.pk

Nucleophilic Substitution: The C-2 and C-4 positions are prone to attack by nucleophiles. For instance, quinoline can react with sodamide to yield 2-aminoquinoline (B145021) or with potassium hydroxide at high temperatures to give 2-hydroxyquinoline. uop.edu.pk

C-H Functionalization: Modern palladium-catalyzed cross-coupling reactions have enabled the direct functionalization of C-H bonds on the quinoline ring, providing access to a wide range of substituted derivatives that are not accessible through classical methods. mdpi.com

Analytical and Structural Characterization in Research

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the molecular structure of newly synthesized compounds. For Boc-3-(2-quinolyl)-DL-alanine, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. In a typical analysis of this compound, the ¹H NMR spectrum would reveal characteristic signals corresponding to the protons of the quinoline (B57606) ring, the alanine (B10760859) backbone, and the tert-butyloxycarbonyl (Boc) protecting group. The aromatic protons of the quinoline moiety would appear in the downfield region (typically δ 7.5-8.5 ppm), while the α-proton and β-protons of the alanine part would resonate in the mid-field region. The nine equivalent protons of the Boc group would exhibit a distinct singlet in the upfield region (around δ 1.4 ppm).

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₇H₂₀N₂O₄), the expected exact mass is 316.35 g/mol . sigmaaldrich.com Electrospray ionization (ESI) is a common technique used for such molecules, which would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 317.35.

A representative table of expected NMR data is shown below:

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |

| Boc -C(CH₃)₃ | - | ~80.0 |

| Boc -C=O | - | ~155.0 |

| β-CH₂ | ~3.2-3.4 (m, 2H) | ~38.0 |

| α-CH | ~4.5 (m, 1H) | ~54.0 |

| COOH | Broad s, ~10-12 | ~174.0 |

| Quinolyl-H | ~7.5-8.5 (m, 6H) | ~121.0 - 148.0 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Analysis

Chromatography is essential for separating the target compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. rsc.orgacs.orgtcichemicals.comtcichemicals.com A reversed-phase HPLC setup is typically employed, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with additives like trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, usually by a UV detector set at a wavelength where the quinoline ring absorbs strongly. This technique is also invaluable for monitoring the progress of the chemical reactions used to synthesize the compound.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Column Temperature | 25 °C |

Since this compound is synthesized as a racemic (DL) mixture, separating the individual D and L enantiomers is crucial, as they often exhibit different biological activities. rsc.orgsci-hub.selongdom.orgsigmaaldrich.com This is achieved using chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of Boc-protected amino acids. rsc.orgsigmaaldrich.comgoogle.com The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol. The ability to separate and quantify each enantiomer is critical for developing enantiomerically pure compounds for pharmaceutical applications. rsc.orgsci-hub.se

For more detailed and highly sensitive analysis, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is employed. longdom.org UHPLC uses columns with smaller particle sizes than conventional HPLC, resulting in faster analysis times and higher resolution. frontiersin.org Coupling this powerful separation technique with MS/MS allows for both the quantification and structural confirmation of the analyte, even at very low concentrations. frontiersin.orgmdpi.comsciex.comrestek.com In a typical UHPLC-MS/MS experiment, the parent ion (e.g., m/z 317.35 for this compound) is selected and fragmented to produce characteristic daughter ions, which serve as a highly specific fingerprint for the molecule. This method is particularly useful for analyzing the compound in complex biological matrices. Derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can also be used to enhance sensitivity in certain applications. mdpi.comnih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and its preferred shapes (conformations) are critical determinants of its biological activity. longdom.orgmhmedical.com The biological effects of drugs are often mediated by their interaction with chiral biological macromolecules like enzymes and receptors. longdom.orgnih.gov Consequently, the D and L enantiomers of Boc-3-(2-quinolyl)-alanine are expected to have different, and often significantly so, biological activities.

The stereochemistry at the α-carbon of the alanine moiety dictates how the quinoline side chain and the carboxylic acid and amine groups are oriented in space. This orientation is crucial for fitting into the binding pocket of a target protein. One enantiomer may bind with high affinity, leading to a desired therapeutic effect, while the other may bind weakly, be inactive, or even cause unwanted side effects. nih.gov

Conformational analysis, often aided by computational modeling, explores the rotational freedom around the single bonds of the molecule. The Boc protecting group, for instance, can influence the conformational preferences of the amino acid backbone. Understanding the low-energy conformations of both the D and L enantiomers can provide insights into their likely bioactive shapes and help in the rational design of more potent and selective drug candidates based on the quinoline-alanine scaffold. nih.gov The principle that stereochemistry is pivotal for biological activity is a well-established concept in medicinal chemistry, underscoring the importance of chiral separation and analysis. longdom.orgnih.govnih.gov

Applications in Peptide and Peptidomimetic Chemistry

Integration into Peptide Synthesis Strategies

The design of Boc-3-(2-quinolyl)-DL-alanine, featuring the acid-labile Boc group, makes it highly suitable for established peptide synthesis methodologies, including both solid-phase and solution-phase techniques.

This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the peptide is assembled sequentially while anchored to a solid resin support. The Boc group provides temporary protection for the N-terminal amine of the amino acid. The synthesis cycle involves the deprotection of the Boc group, typically using a moderately strong acid like trifluoroacetic acid (TFA), to reveal a free amine. This is followed by a neutralization step and the coupling of the next Boc-protected amino acid to the growing peptide chain. The presence of the Boc group on 3-(2-quinolyl)-DL-alanine ensures it can be seamlessly incorporated into this widely used automated or manual synthesis workflow. The suitability of analogous Boc-protected heterocyclic amino acids for SPPS has been documented, confirming the utility of this class of compounds in the methodology.

While SPPS is dominant for laboratory-scale synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides or for fragments that are difficult to assemble on a solid support. In this classical approach, protected amino acids and peptide fragments are coupled in an appropriate solvent. The Boc group on this compound serves as an effective Nα-protecting group, preventing unwanted side reactions at the amino terminus during the coupling step. After a successful coupling, the Boc group can be selectively removed under acidic conditions to allow for the next coupling reaction, enabling the stepwise construction of complex peptides in solution.

A key advantage of this compound is its compatibility with a wide array of standard coupling reagents used to facilitate the formation of amide (peptide) bonds. The compound's favorable solubility and the stability of the Boc group under various coupling conditions allow for efficient peptide bond formation. Researchers appreciate its ease of handling, which helps streamline the synthesis of complex molecules. This compatibility ensures that the incorporation of this unnatural amino acid does not require significant deviation from established and optimized synthesis protocols.

Table 1: Common Coupling Reagents Compatible with Boc Chemistry

| Reagent Class | Examples |

|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP |

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The incorporation of unnatural amino acids is a powerful strategy for overcoming the limitations of natural peptides, such as poor stability and limited structural diversity. This compound is a prime example of a building block used to engineer peptides with enhanced therapeutic potential.

A major challenge in developing therapeutic peptides is their low in vivo stability, primarily due to rapid degradation by proteolytic enzymes. The incorporation of non-proteinogenic amino acids like 3-(2-quinolyl)-alanine is a well-established strategy to create more robust peptidomimetics. The bulky and rigid quinoline (B57606) side chain can sterically hinder the approach of proteases to adjacent peptide bonds, thereby increasing the peptide's resistance to enzymatic cleavage. This enhanced stability can lead to a longer biological half-life and improved bioavailability. Furthermore, the introduction of such unnatural residues can improve potency and the selectivity of the biological response.

Table 2: Comparison of Natural Peptides and Peptidomimetics with Unnatural Amino Acids

| Feature | Natural Peptides | Peptidomimetics with Unnatural Amino Acids |

|---|---|---|

| Proteolytic Stability | Low; susceptible to degradation by proteases. | High; increased resistance to enzymatic cleavage. |

| Biological Half-life | Often short. | Generally prolonged. |

| Structural Diversity | Limited to 20 proteinogenic amino acids. | Virtually unlimited, allowing for novel conformations. |

| Potency & Selectivity | Variable. | Can be enhanced through tailored side-chain interactions. |

The quinoline side chain of this compound is not merely a passive structural element for enhancing stability; it actively contributes to the functional properties of the resulting peptide. The aromatic and heterocyclic nature of the quinoline ring can introduce unique conformational constraints on the peptide backbone, influencing its secondary and tertiary structure. This allows for the precise tailoring of peptide architecture to achieve a better fit with biological targets. The quinoline moiety can participate in specific molecular interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, which can enhance binding affinity and selectivity for receptors or enzymes. Researchers have leveraged these properties to design novel drug candidates in areas such as cancer research and neuropharmacology, where the ability to modulate biological pathways is of significant interest.

Role in Alanine (B10760859) Scan Libraries for Structure-Activity Relationship (SAR) Studies

Alanine scanning is a widely employed technique in medicinal chemistry to systematically probe the contribution of individual amino acid side chains to the biological activity of a peptide. This is achieved by sequentially replacing each amino acid residue with alanine and observing the effect on the peptide's function. Alanine is chosen due to its non-functional and sterically small methyl side chain, which effectively removes the specific interactions of the original side chain without significantly altering the peptide backbone conformation.

While traditional alanine scanning provides valuable information, the use of unnatural amino acids like this compound offers a more nuanced approach to SAR studies. Instead of merely deleting a side chain's functionality, the introduction of the quinolyl moiety allows researchers to investigate the impact of specific steric and electronic properties on peptide activity. The bulky and aromatic nature of the quinoline ring can be used to probe spatial requirements and potential π-π stacking interactions within the peptide's binding site.

The synthesis of peptide libraries where native amino acids are systematically replaced by this compound can yield crucial data on the topographical and electronic requirements for biological activity. By comparing the activity of the quinolyl-substituted peptides to the wild-type and alanine-substituted analogues, researchers can delineate the precise role of size, shape, and aromaticity at each position.

Table 1: Hypothetical Alanine and Quinolylalanine Scan of a Bioactive Pentapeptide

| Peptide Sequence | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Relative Activity (%) |

| Wild-Type | Tyr | Gly | Phe | Leu | Met | 100 |

| Ala Scan 1 | Ala | Gly | Phe | Leu | Met | 25 |

| Ala Scan 2 | Tyr | Ala | Phe | Leu | Met | 95 |

| Ala Scan 3 | Tyr | Gly | Ala | Leu | Met | 5 |

| Ala Scan 4 | Tyr | Gly | Phe | Ala | Met | 60 |

| Ala Scan 5 | Tyr | Gly | Phe | Leu | Ala | 80 |

| Qal Scan 1 | Qal | Gly | Phe | Leu | Met | 150 |

| Qal Scan 3 | Tyr | Gly | Qal | Leu | Met | 10 |

Note: Qal represents 3-(2-quinolyl)-alanine. The data presented in this table is hypothetical and for illustrative purposes only.

In this hypothetical example, the replacement of Tyrosine at position 1 with Alanine significantly reduces activity, suggesting the importance of the aromatic side chain. The introduction of the even larger and more complex quinolyl group at this position leads to a notable increase in activity, indicating that a larger aromatic system might enhance binding affinity, possibly through more extensive hydrophobic or π-stacking interactions. Conversely, the substitution of Phenylalanine at position 3 with either Alanine or Quinolylalanine results in a dramatic loss of activity, highlighting a strict steric and conformational requirement at this position that cannot accommodate a bulkier group.

Detailed research findings from such studies can guide the rational design of more potent and selective peptide-based therapeutics. The insights gained from a quinolylalanine scan can reveal "hot spots" within a peptide sequence where modifications can be made to enhance biological activity, stability, or other desirable pharmaceutical properties. The quinoline moiety, in particular, is a known pharmacophore found in numerous bioactive compounds, and its incorporation can impart novel biological activities to the parent peptide. chemimpex.comchemimpex.com

Research in Medicinal Chemistry and Drug Discovery

Development of Novel Drug Candidates

The design and synthesis of new drug candidates often rely on the incorporation of specific pharmacophores that are known to confer biological activity. Boc-3-(2-quinolyl)-DL-alanine is a prime example of a compound developed for this purpose, leveraging the well-established therapeutic properties of the quinoline (B57606) ring system.

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. ekb.egrsc.org This versatile nucleus is a component of numerous natural and synthetic compounds with therapeutic value. researchgate.net Its significance stems from the ability of the quinoline ring system to interact with various biological targets through mechanisms such as DNA intercalation, hydrogen bonding, and pi-pi stacking. rsc.org

Quinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. rsc.org The structural flexibility of the quinoline ring allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. rsc.org This adaptability makes the quinoline moiety a cornerstone in the design of new therapeutic agents.

Table 1: Examples of Approved Drugs Containing the Quinoline Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Chloroquine | Antimalarial | Interferes with heme detoxification in the malaria parasite. |

| Ciprofloxacin | Antibiotic | Inhibits DNA gyrase, an enzyme essential for bacterial DNA replication. |

| Irinotecan | Anticancer | A topoisomerase I inhibitor, preventing DNA replication in cancer cells. |

This table presents examples of established drugs that feature the quinoline core structure, illustrating the pharmacophore's therapeutic importance.

In the realm of oncology, quinoline derivatives have emerged as a particularly promising class of compounds. Their anticancer effects are exerted through a variety of mechanisms, making them attractive candidates for the development of new chemotherapeutics. nih.gov The ability of the quinoline structure to be modified allows for the creation of compounds that can target specific pathways involved in tumor growth and proliferation. nih.gov

One of the primary mechanisms of action for many quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. rsc.org By inhibiting these enzymes, quinoline compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells. rsc.org Additionally, quinoline derivatives have been designed to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. ekb.egnih.gov Other anticancer mechanisms of quinoline compounds include the disruption of tubulin polymerization, which is essential for cell division, and the induction of apoptosis through various signaling pathways. rsc.org The diverse mechanisms of action of quinoline derivatives underscore their potential in the development of novel cancer therapies. ekb.egnih.gov

Table 2: Mechanistic Targets of Quinoline Derivatives in Cancer Research

| Mechanism of Action | Biological Target | Example of Quinoline Derivative Class |

|---|---|---|

| DNA Damage | Topoisomerase I & II | Camptothecin and its analogs nih.gov |

| Signal Transduction Inhibition | Tyrosine Kinases (e.g., EGFR) | 4-anilinoquinolines nih.gov |

| Cell Cycle Arrest | Cyclin-Dependent Kinases (CDKs) | Various quinoline hybrids ekb.eg |

| Disruption of Cytoskeleton | Tubulin Polymerization | Quinoline-chalcone hybrids rsc.org |

This table summarizes the different mechanisms through which quinoline derivatives exert their anticancer effects, highlighting the versatility of this scaffold in oncology research.

Enzyme Inhibition and Modulation Studies

Enzymes are central to virtually all biological processes, and their dysregulation is a hallmark of many diseases. Consequently, the development of enzyme inhibitors is a major focus of drug discovery. This compound serves as a valuable starting material for the synthesis of molecules designed to inhibit or modulate the activity of specific enzymes.

The design of enzyme inhibitors often involves creating molecules that can bind to the enzyme's active site, thereby blocking the binding of the natural substrate. This compound, with its amino acid backbone and quinoline side chain, can be used to create peptide-like structures or small molecules that mimic the substrate of a target enzyme. The quinoline moiety can provide additional binding interactions within the active site, potentially leading to high-affinity inhibitors.

The Boc protecting group on the amino acid is crucial for its use in chemical synthesis, as it prevents unwanted reactions at the amino group while other parts of the molecule are being modified. This allows for the controlled and systematic construction of more complex inhibitor structures. The development of inhibitors for enzymes such as kinases, proteases, and metabolic enzymes is an active area of research where building blocks like this compound are of significant interest.

Proteases are a class of enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes, including viral replication, cancer progression, and inflammation. As such, they are important targets for therapeutic intervention. Quinoline-containing compounds have been investigated as inhibitors of various proteases. researchgate.netresearchgate.net For instance, quinoline derivatives have been designed and synthesized as potential inhibitors of cysteine proteases, which are involved in parasitic diseases. researchgate.netscielo.br

In the context of viral diseases, proteases are often essential for the viral life cycle. The design of inhibitors for viral proteases, such as those from HIV and SARS-CoV-2, is a key strategy for developing antiviral drugs. nih.govresearchgate.net The incorporation of a quinoline moiety into a potential inhibitor can enhance its binding to the protease's active site. While specific studies detailing the use of this compound in protease inhibition assays are not widely published, its structure makes it a suitable building block for creating peptidomimetic inhibitors that could be tested in such assays.

Table 3: Examples of Proteases Targeted by Quinoline Derivatives

| Protease Target | Associated Disease | Type of Quinoline Inhibitor |

|---|---|---|

| Cysteine Proteases (e.g., Cruzain) | Chagas Disease | 4-aminoquinolines scielo.br |

| SARS-CoV-2 Papain-like Protease (PLpro) | COVID-19 | Quinoline-based non-covalent inhibitors nih.gov |

| HIV Protease | HIV/AIDS | Quinoline analogues researchgate.net |

This table provides examples of different proteases that have been targeted by various classes of quinoline derivatives, showcasing the broad applicability of this pharmacophore in the design of enzyme inhibitors.

Interactions with Biological Systems and Therapeutic Applications

The therapeutic potential of a compound is determined by its interactions with biological systems. The quinoline nucleus in this compound provides a foundation for the development of molecules that can interact with specific biological targets to elicit a therapeutic effect. The diverse biological activities of quinoline derivatives highlight the many ways in which this scaffold can be utilized in drug discovery. rsc.orgeurekaselect.com

The applications of quinoline-based compounds are extensive, ranging from the treatment of infectious diseases to cancer and inflammatory conditions. rsc.org The ability of the quinoline ring to be chemically modified allows for the optimization of a compound's properties, including its potency, selectivity, and pharmacokinetic profile. The synthesis of libraries of quinoline derivatives is a common strategy in drug discovery to identify lead compounds with desirable biological activities. researchgate.netnih.gov Building blocks like this compound are essential for the efficient construction of such libraries.

Exploration in Neuropharmacology and the Development of Treatments for Neurodegenerative Diseases

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds, including those with applications in treating neurodegenerative diseases. researchgate.net this compound is explored in neuropharmacology due to its potential to interact with neurotransmitter systems. chemimpex.com The development of novel treatments for conditions such as Alzheimer's and Parkinson's disease often involves the design of molecules that can modulate the activity of specific enzymes or receptors in the central nervous system. mdpi.commdpi.com

The structural features of this compound make it a candidate for designing agents that target pathways implicated in neurodegeneration. chemimpex.com Heterocyclic compounds, including quinoline and its derivatives, are central to the development of kinase inhibitors and other modulators that are being investigated for neuroprotective effects. scielo.br Research focuses on how the quinoline ring system can be oriented by the amino acid scaffold to interact with biological targets within the brain.

Table 1: Research Findings on Heterocyclic Compounds in Neuropharmacology

| Therapeutic Target | Compound Class | Potential Application | Key Findings |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Quinazoline-triazole hybrids | Alzheimer's Disease | Inhibition of AChE to increase acetylcholine (B1216132) levels in the CNS. scielo.br |

| Beta-secretase (BACE) | Bridged N-cyclic sulfonamides | Alzheimer's Disease | Inhibition of beta-amyloid peptide (Aβ) synthesis. bioworld.com |

| Sigma1 Receptor | Piperazine derivatives | Ischemic Stroke, Multiple Sclerosis | Ligands acting as neuroprotectant agents. bioworld.com |

| Monoamine Oxidase B (MAO-B) | Benzimidazole derivatives | Parkinson's Disease | Reversible and competitive inhibition of hMAO-B, alleviating motor deficits in animal models. mdpi.com |

Utility in Bioconjugation Processes for Targeted Delivery Systems

Bioconjugation is a chemical strategy used to link molecules together to create novel constructs with combined functionalities. This compound serves as a useful building block in this field. chemimpex.com It can be used in bioconjugation processes to attach therapeutic agents to larger biomolecules, such as antibodies, to create targeted delivery systems. chemimpex.comnih.gov This approach is critical for enhancing the efficacy and reducing the side effects of potent drugs by ensuring they accumulate at the site of disease. springernature.com

The compound's structure is well-suited for this purpose. The Boc-protected amine and the carboxylic acid group are reactive handles that allow for controlled, sequential chemical reactions, such as peptide coupling. chemimpex.com This enables the compound to act as a linker, connecting a drug to a targeting moiety. For example, an antibody-drug conjugate (ADC) could be synthesized where the antibody directs the attached cytotoxic drug specifically to cancer cells, leveraging the unique structure of a linker derived from a compound like this compound.

Employment in Bioassays to Elucidate Enzyme and Receptor Activity

Modified amino acids are fundamental tools in the study of biochemistry and molecular biology. chemimpex.com this compound is utilized in the design of enzyme inhibitors and as a probe in drug discovery processes. chemimpex.com By incorporating this unnatural amino acid into a peptide sequence, researchers can create molecules designed to interact with the active site of a specific enzyme or the binding pocket of a receptor.

These custom peptides are then used in bioassays to measure biological activity. nih.gov For instance, a peptide containing the quinolyl alanine (B10760859) residue might be tested for its ability to inhibit a particular protease. The bulky and aromatic quinoline group can introduce specific steric and electronic interactions that influence binding affinity and specificity. Data from these assays, such as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), help scientists understand structure-activity relationships and guide the design of more potent and selective drugs. nih.gov

Table 2: Hypothetical Bioassay Data for Enzyme Inhibition This table illustrates the type of data generated from bioassays using derivatives to probe enzyme activity. The values are for illustrative purposes only.

| Compound ID | Modification to Core Structure | Target Enzyme | IC₅₀ (nM) |

| Boc-QA-01 | This compound | Protease X | 150 |

| Boc-QA-02 | Substitution on quinoline ring (position 4) | Protease X | 75 |

| Boc-QA-03 | Substitution on quinoline ring (position 6) | Protease X | 210 |

| Boc-PA-01 | Pyridyl ring instead of quinoline | Protease X | 450 |

Role in Creating Prodrugs to Enhance Bioavailability

A significant challenge in drug development is poor bioavailability, where a drug is not efficiently absorbed or is metabolized before it can exert its therapeutic effect. nih.gov The prodrug approach addresses this by masking the active drug molecule with a promoiety, which is later cleaved in the body to release the parent drug. nih.gov Amino acids are frequently used as promoieties because they can improve a drug's solubility and take advantage of amino acid transporters in the intestine to increase absorption. nih.gov

This compound is a building block that can be incorporated into prodrug design. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group in chemical synthesis, which allows for the selective modification of the amino acid before it is attached to a parent drug. chemimpex.combiointerfaceresearch.com By conjugating a drug to this amino acid derivative, the resulting prodrug may exhibit enhanced water solubility and improved transport across biological membranes. Once absorbed, metabolic enzymes can cleave the bond linking the drug and the amino acid moiety, releasing the active therapeutic agent. nih.gov This strategy can significantly improve the pharmacokinetic profile of a drug. nih.gov

Coordination Chemistry and Advanced Material Science Implications

Metal-Chelating Properties of the Quinolyl Moiety and Influence on Reaction Conditions

The quinoline (B57606) ring system, a defining feature of Boc-3-(2-quinolyl)-DL-alanine, possesses inherent metal-chelating capabilities. The nitrogen atom within the quinoline heterocycle acts as a Lewis base, readily donating its lone pair of electrons to coordinate with various metal ions. This interaction is a cornerstone of its function in coordination chemistry. The 2-quinolyl group, in particular, enhances the compound's ability to chelate metals compared to other alanine (B10760859) derivatives.

The chelation process often involves the formation of a stable ring structure with the metal ion, a phenomenon that significantly influences the stability and reactivity of the resulting complex. In the case of this compound, the coordination typically involves the quinoline nitrogen and the carboxyl group of the alanine residue. mdpi.comresearchgate.net This bidentate chelation can lead to the formation of stable, well-defined metal complexes.

The presence of multiple coordination sites within these molecules can lead to the design of complex supramolecular structures. mdpi.com The chelation properties are not only dependent on the quinoline ring but also on the amino acid portion, which can provide additional binding sites. mdpi.com Studies on similar heterocyclic-substituted alanines have shown that the carboxylic acid group of the amino acid residue and heteroatoms within the aromatic ring system are the primary sites for metal ion interaction. mdpi.com This chelation ability is crucial in various chemical transformations, where the coordination of a metal ion can alter reaction pathways, enhance selectivity, and stabilize reactive intermediates. For instance, quinoline-based metal chelators have been investigated for their ability to bind excess metal ions, which can prevent metal-catalyzed side reactions. researchgate.net

| Property | Description | Source |

| Chelating Moiety | The 2-quinolyl group is the primary site for metal coordination. | |

| Coordination Sites | The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxyl group on the alanine backbone. | mdpi.comresearchgate.net |

| Binding Mode | Typically acts as a bidentate ligand, forming a stable chelate ring with a metal ion. | mdpi.comisca.in |

| Influence on Reactions | Can stabilize transition states, alter the electronic properties of metal catalysts, and sequester metal ions to prevent unwanted side reactions. | researchgate.net |

Formation of Coordination Complexes for Catalytic Applications

The ability of this compound to act as a ligand facilitates the formation of a wide array of coordination complexes with various transition metals. The synthesis of such complexes involves the reaction of the ligand with a suitable metal salt, leading to the formation of chelates with distinct stoichiometries and geometries, such as octahedral or tetrahedral structures. researchgate.netisca.in For example, research on related quinoline derivatives has demonstrated the formation of stable complexes with copper(II). researchgate.net Similarly, amino acid Schiff base complexes with iron(II) have been shown to form stable octahedral structures where the ligand coordinates through its nitrogen and oxygen atoms. researchgate.net

These metal complexes hold potential for applications in catalysis. The quinoline moiety can influence the electronic and steric environment around the metal center, thereby tuning its catalytic activity and selectivity. While specific catalytic applications for complexes of this compound are an emerging area of research, the principles are well-established for related compounds. Heterocyclic compounds are utilized in catalytic systems, and their coordination chemistry is key to developing new catalysts. researchgate.net The defined stereochemistry of the alanine backbone, once the Boc-protecting group is removed, can also be exploited to create chiral catalysts for asymmetric synthesis.

| Metal Ion | Potential Complex Structure | Potential Catalytic Application | Source |

| Copper (II) | Square planar or distorted octahedral | Oxidation reactions, Lewis acid catalysis | researchgate.net |

| Iron (II)/(III) | Octahedral | Redox catalysis, C-C bond formation | researchgate.net |

| Palladium (II) | Square planar | Cross-coupling reactions (e.g., Suzuki, Heck) | N/A |

| Rhodium (I)/(III) | Square planar or octahedral | Asymmetric hydrogenation, hydroformylation | N/A |

Development of Fluorescence Probes for Biological Imaging Due to the Quinoline Structure

The quinoline ring is not only a proficient metal chelator but also a well-known fluorophore, a molecule that can re-emit light after being excited by it. This intrinsic fluorescence is a key property exploited in the development of sensors and imaging agents. The fluorescence of the quinoline moiety in this compound can be modulated by its local environment and, most importantly, by the binding of metal ions.

The development of fluorescence probes often relies on a mechanism where the binding of an analyte, such as a specific metal ion, causes a detectable change in the fluorescence signal. This can manifest as an increase (chelation-enhanced fluorescence) or a decrease (fluorescence quenching) in emission intensity. mdpi.com For instance, studies on highly fluorescent heterocyclic alanine derivatives have shown a quenching effect upon interaction with paramagnetic metal ions like Cu(II) and Ni(II), as well as the diamagnetic Hg(II). mdpi.com

This responsive behavior makes this compound and similar structures promising candidates for creating selective and sensitive fluorescence probes for biological imaging. smolecule.com By designing the molecule to bind specifically to a target ion or molecule within a biological system, it becomes possible to visualize the distribution and concentration of that target in real-time. The amino acid component can also enhance biocompatibility and allow for incorporation into peptides for targeted delivery to specific cells or tissues. chemimpex.com

| Property | Description | Application | Source |

| Fluorophore | The quinoline ring system exhibits intrinsic fluorescence. | Basis for optical sensing | |

| Sensing Mechanism | Fluorescence intensity is modulated (quenched or enhanced) upon binding to metal ions or other analytes. | Detection of specific metal ions | mdpi.com |

| Selectivity | The binding pocket created by the quinolyl and alanine moieties can be tailored for selective recognition of target analytes. | Development of selective ion probes | mdpi.com |

| Biological Imaging | The compound can be used to create probes to visualize the location and concentration of analytes within cells and tissues. | Cellular and in-vivo imaging | chemimpex.comsmolecule.com |

Theoretical and Computational Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Boc-3-(2-quinolyl)-DL-alanine, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. While direct docking studies on this exact compound are not extensively published, research on analogous quinoline-containing molecules provides a strong framework for predicting its likely interactions.

Studies on similar quinoline-amino acid derivatives have shown that the quinoline (B57606) moiety can engage in various non-covalent interactions, such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrogen bonding via its nitrogen atom. The alanine (B10760859) portion provides a scaffold with specific stereochemistry, and its carboxyl and Boc-protected amino groups are potential sites for hydrogen bonding and electrostatic interactions.

Research on other quinoline derivatives has identified several potential protein families as targets. mdpi.comresearchgate.net Molecular docking studies have shown that quinoline compounds can bind to the active sites of various enzymes and receptors, suggesting a broad range of potential applications. For instance, different quinoline derivatives have been computationally modeled against targets implicated in cancer, infectious diseases, and neurological disorders. rsc.orgbenthamdirect.comnih.govnih.gov

A study on novel amino acid derivatives of quinolines suggested that their antimicrobial potency could stem from the inhibition of bacterial enzymes like the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase-IV. mdpi.com Docking simulations in this study indicated that the quinoline core fits into the fluoroquinolone binding site of these enzymes. mdpi.com Given its structure, this compound could hypothetically exhibit similar interactions.

Table 1: Potential Molecular Interactions of this compound Based on Analogous Compounds

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues in Target Protein |

| Quinoline Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Lysine (Lys), Arginine (Arg), Serine (Ser), Threonine (Thr) |

| Carboxyl Group (Alanine) | Hydrogen Bond Donor/Acceptor, Electrostatic | Lysine (Lys), Arginine (Arg), Histidine (His), Serine (Ser) |

| Boc-Protected Amine | Hydrogen Bond Donor/Acceptor, Steric Bulk | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Main-chain atoms |

This table is generated based on general principles of molecular interactions and findings from studies on analogous quinoline-containing molecules.

Quantum Chemical Calculations, such as Density Functional Theory (DFT), for Reactivity Prediction and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. arabjchem.org Such calculations can determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies, which are crucial for understanding a molecule's stability and how it will interact with biological targets. arabjchem.org

For this compound, DFT calculations could reveal the electron distribution across the molecule. The quinoline ring is an electron-deficient aromatic system, which influences its ability to participate in stacking interactions and form hydrogen bonds. The Boc protecting group, being bulky and electron-rich, affects the molecule's conformation and solubility. nih.gov DFT studies on similar Boc-protected amino acids have been used to analyze conformational preferences and the nature of intramolecular hydrogen bonding. mdpi.com

Calculations could precisely map the electrostatic potential surface, identifying regions of positive and negative potential that are key to its interaction with a protein's binding site. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, can be calculated to predict the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Insights from Quantum Chemical Calculations for this compound

| Calculated Property | Predicted Chemical Insight |

| HOMO-LUMO Energy Gap | Prediction of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interaction. |

| Natural Bond Orbital (NBO) Analysis | Investigation of hyper-conjugative interactions and charge delocalization. arabjchem.org |

| Bond Dissociation Energies (BDE) | Assessment of the stability of specific chemical bonds and sensitivity towards metabolic reactions. arabjchem.org |

This table outlines the types of insights that could be gained from applying established quantum chemical methods to the subject compound.

In Silico Prediction of Biological Activity and Potential Molecular Targets

In silico prediction tools use computational algorithms and models trained on large datasets of known chemical structures and their biological activities to forecast the likely effects of a new compound. uminho.ptresearchgate.net These methods can generate a profile of probable biological targets and potential toxicities.

For this compound, identified in the EPA's CompTox Chemicals Dashboard with the identifier DTXSID60403891, high-throughput transcriptomics (HTTr) screening data exists. mdpi.comepa.gov This type of data reveals how the compound alters gene expression in cells, which can be used to infer its mechanism of action and potential biological targets by comparing its gene expression signature to those of well-characterized reference compounds. nih.govnih.gov

Furthermore, prediction servers like PASS (Prediction of Activity Spectra for Substances) Online can forecast a wide spectrum of biological activities based on a molecule's structure. youtube.commdpi.com For a molecule like this compound, such a prediction might suggest activities ranging from enzyme inhibition to receptor antagonism.

A particularly relevant potential target is kynurenine (B1673888) 3-monooxygenase (KMO), an enzyme in the tryptophan metabolism pathway. mdpi.comfrontiersin.org The enzyme's natural substrate is L-kynurenine, which is subsequently hydroxylated. researchgate.net this compound is a structural analogue of kynurenine derivatives. The inhibition of KMO is a therapeutic strategy for neurodegenerative diseases, as it can decrease the production of neurotoxic metabolites and increase the neuroprotective kynurenic acid. mdpi.comresearchgate.net The structural similarity makes this compound a plausible candidate for a KMO inhibitor, a hypothesis that could be readily tested using in silico docking and subsequent in vitro assays.

Table 3: Summary of In Silico Prediction Approaches and Potential Findings

| In Silico Method | Information Provided | Potential Predicted Target/Activity for this compound |

| High-Throughput Transcriptomics (HTTr) | Gene expression changes in response to the compound. | Cellular pathways affected (e.g., stress response, metabolic pathways). epa.gov |

| QSAR Models | Quantitative relationship between chemical structure and biological activity. | Anticancer or antimicrobial activity, based on models for quinoline derivatives. mdpi.com |

| Target Prediction Servers (e.g., PASS) | Probability of various biological activities based on structural similarity to known active compounds. | Enzyme inhibition, GPCR ligand activity, Kinase inhibition. nih.gov |

| Structural Analogy | Comparison to known ligands of specific proteins. | Kynurenine 3-Monooxygenase (KMO) inhibition. mdpi.comresearchgate.net |

This table summarizes the application of various in silico methods and the potential biological activities that could be predicted for the compound.

Future Directions and Emerging Research Avenues

Advancements in Highly Stereoselective and Efficient Synthesis Methodologies

The current availability of Boc-3-(2-quinolyl)-DL-alanine as a racemic mixture highlights a critical area for future development: the advancement of efficient and highly stereoselective synthetic routes. Access to optically pure L- and D-enantiomers is paramount, as the biological activity of peptides and drug candidates is often highly dependent on stereochemistry. chemimpex.comchemimpex.comnih.gov

Future research is expected to move beyond classical approaches and focus on state-of-the-art catalytic methods. Key emerging strategies include:

Asymmetric Catalysis: The development of novel chiral catalysts is a promising avenue. For instance, chiral nickel (II) complexes have demonstrated success in the asymmetric synthesis of other complex amino acids, offering a potential template for producing enantiomerically pure quinolyl alanines with high yields and excellent enantiomeric excess (>99% ee). beilstein-journals.org Similarly, asymmetric Meerwein–Ponndorf–Verley reductions induced by reagents like diethyl zinc have shown high diastereoselectivity in the synthesis of related chiral molecules and could be adapted for this purpose. rsc.org

Biocatalysis: The use of enzymes offers an environmentally friendly and highly specific alternative to traditional chemical synthesis. symeres.com Techniques involving the enzymatic resolution of amino acid amide precursors with aminopeptidases or amidases can effectively separate enantiomers. symeres.com This approach allows for the production of both L- and D-amino acids with high optical purity and is amenable to large-scale synthesis. symeres.com

Improved Precursor Synthesis: Efficiency gains can also be realized by optimizing the synthesis of key precursors. Modern methods for quinoline (B57606) synthesis, such as iridium-catalyzed modified Friedländer reactions or iodine-induced cycloadditions, could provide more direct and high-yielding pathways to the core heterocyclic structure. researchgate.netmdpi.com

Table 1: Comparison of Potential Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Catalysis | High enantiomeric excess (ee), broad substrate scope. | Development of novel chiral transition metal catalysts (e.g., Ni, Pd, Co) and organocatalysts. beilstein-journals.org |

| Biocatalysis | High stereospecificity, mild reaction conditions, environmentally friendly ("green chemistry"). | Screening and engineering of enzymes (amidases, aminopeptidases) for quinolylalanine substrates. symeres.com |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Integration of catalytic methods into continuous flow reactor systems for streamlined production. |

| Advanced Precursor Routes | Increased overall yield, reduced number of steps. | Application of modern annulation strategies to build the quinoline ring efficiently. mdpi.com |

Expanding Applications in Chemical Biology Beyond Current Scope

The intrinsic properties of the quinoline ring system position this compound as a powerful tool for chemical biology, with applications extending far beyond its current role as a structural component.

Fluorescent Probes and Sensors: The quinoline moiety is a well-known fluorophore. nih.gov Incorporating Boc-3-(2-quinolyl)-alanine into peptides can create intrinsic fluorescent probes for studying protein-protein interactions, conformational changes, and localization within cells, obviating the need for larger, potentially disruptive fluorescent tags. nih.govresearchgate.net The environmental sensitivity of quinoline fluorescence could be harnessed to report on local biological microenvironments. nih.gov Furthermore, the chelating ability of the quinoline nitrogen could be exploited to design peptide-based fluorescent sensors for specific metal ions, such as zinc. nih.govacs.org

Probing Biological Pathways: As an unnatural amino acid (UAA), it can be used as a molecular probe to better understand biological systems. sigmaaldrich.com Site-specific incorporation of this UAA into proteins through genetic code expansion would allow for precise investigation of protein structure and function. This could be particularly useful for studying enzyme active sites or receptor binding pockets where the quinoline moiety can introduce unique steric and electronic interactions. smolecule.com

Bioconjugation Handles: The quinoline ring offers a unique chemical handle that can be functionalized for bioconjugation, enabling the attachment of drugs, imaging agents, or other biomolecules to peptides and proteins in a site-specific manner. chemimpex.comsmolecule.com

Table 2: Potential Applications in Chemical Biology

| Application Area | Rationale and Research Direction |

|---|---|

| Fluorescence Resonance Energy Transfer (FRET) | Using the quinoline as an intrinsic donor or acceptor to measure intramolecular or intermolecular distances in biomolecules. |

| Cellular Imaging | Developing peptides containing quinolyl-alanine that target specific organelles or cell types for fluorescent microscopy. nih.gov |

| Enzyme Activity Probes | Designing peptide substrates where cleavage or binding is reported by a change in the quinoline's fluorescence. smolecule.com |

| Fragment-Based Drug Discovery | Utilizing the quinoline fragment as a probe to identify and characterize binding to protein targets using techniques like 19F NMR if a fluorinated variant is used. researchgate.net |

Exploration of Novel Therapeutic Potentials and Drug Modalities

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse activities. chemimpex.commdpi.com Incorporating this compound into peptide-based therapeutics is a promising strategy to develop novel drug modalities with enhanced properties.

Peptidomimetics with Improved Pharmacokinetics: A major challenge for peptide drugs is their poor stability and bioavailability. Replacing natural amino acids with UAAs like quinolyl-alanine can introduce conformational constraints and resistance to proteolytic degradation, leading to more "drug-like" properties. sigmaaldrich.com The aromatic quinoline system can also enhance hydrophobic interactions, potentially improving binding affinity and cell permeability. smolecule.com

Targeted Drug Candidates: Research has highlighted the potential of quinoline derivatives in oncology, neuropharmacology, and infectious diseases. chemimpex.comchemimpex.commdpi.com Future work will likely involve the rational design of peptides containing quinolyl-alanine to target specific receptors or enzymes implicated in these diseases. For example, its ability to modulate biological pathways could be of great interest in cancer research. chemimpex.com The structural similarity to 3-(2-naphthyl)alanine, a component of the CXCR4 antagonist FC131, suggests potential applications in developing antagonists for chemokine receptors. nih.gov

Novel Bioactive Peptides: The compound can serve as a key building block for synthesizing entirely new classes of bioactive peptides. chemimpex.com By systematically incorporating it into peptide libraries, researchers can screen for novel therapeutic activities, including enzyme inhibition and antimicrobial effects. smolecule.commdpi.com

Integration into Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a fertile ground for future applications of this compound. The compound contains multiple features conducive to self-assembly: the planar quinoline ring for π-π stacking, the amino acid backbone for hydrogen bonding, and the Boc group for modulating solubility and steric interactions.

Peptide-Based Nanomaterials: Peptides containing this UAA could be designed to self-assemble into well-defined nanostructures such as nanofibers, nanotubes, or hydrogels. acs.orgrsc.org The π-π stacking of the quinoline rings can act as a powerful directional force, complementing the hydrogen-bonding network of the peptide backbone to create highly ordered materials. rsc.orgresearchgate.net

Functional Gels and Materials: Researchers have already shown that simple quinoline derivatives can form stable organogels. nih.govrsc.org By integrating the quinolyl-alanine moiety into short peptides, it may be possible to create "supragels" that respond to external stimuli (e.g., pH, light, metal ions), with potential applications in drug delivery, tissue engineering, and sensing. nih.govrsc.org

Coordination-Driven Self-Assembly: The nitrogen atom in the quinoline ring can coordinate with metal centers. rsc.org This property can be exploited in coordination-driven self-assembly to construct complex, multi-component architectures like metallacycles and cages. rsc.orgresearchgate.net Peptides functionalized with quinolyl-alanine could be used as building blocks to create novel, stimuli-responsive metallo-supramolecular structures.

Q & A

Q. What are the standard synthetic routes for Boc-3-(2-quinolyl)-DL-alanine?

The synthesis of this compound typically involves condensation reactions using protected intermediates. A method analogous to β-(3-pyridyl)-DL-alanine derivatives involves diethyl acetamidomalonate condensation with halides, followed by hydrolysis and decarboxylation . For Boc-protected analogs, tert-butoxycarbonyl (Boc) groups are introduced to protect the amino group during synthesis, as seen in related compounds like Nα-Boc-3-(2-pyridyl)-D/L-alanine, which is stored at 0–6°C to maintain stability . Post-synthesis purification via HPLC (≥97% purity) is recommended to ensure quality .

Q. How is this compound characterized for purity and structural confirmation?

Characterization involves:

- HPLC analysis for purity assessment (e.g., >97% purity criteria) .

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (e.g., C₁₃H₁₈N₂O₄, MW 266.29) and structural features like the quinoline moiety .

- Chiral chromatography to distinguish D/L enantiomers if required .

Q. What are the recommended storage conditions for this compound?

The compound should be stored at 0–6°C in airtight containers to prevent degradation, as specified for structurally similar Boc-protected alanine derivatives . Desiccants are recommended to avoid moisture-induced hydrolysis.

Advanced Research Questions

Q. How does the quinoline moiety influence the compound’s chelation properties compared to other DL-alanine derivatives?

The 2-quinolyl group enhances metal-binding affinity due to its aromatic nitrogen, enabling applications in transition-metal chelation (e.g., Cu(II), Zn(II)). This contrasts with simpler DL-alanine derivatives, which rely on carboxylate and amino groups for coordination . Methodologically, UV-Vis spectroscopy and isothermal titration calorimetry (ITC) can quantify binding constants, while X-ray crystallography resolves coordination geometries .

Q. How can researchers resolve discrepancies in experimental data when using this compound in peptide synthesis?

Contradictions in coupling efficiency or side reactions may arise from:

- Steric hindrance from the bulky quinoline group, requiring optimized coupling reagents (e.g., HATU over DCC) .

- Racemization during deprotection, mitigated by using low-temperature Boc removal with TFA .

- Validation via LC-MS/MS to monitor peptide integrity and side products .

Q. How to design experiments assessing the metabolic stability of peptides incorporating this compound?

- Isotopic labeling : Use deuterated or ¹³C-labeled analogs (e.g., DL-alanine-1-¹³C) to track metabolic pathways via mass spectrometry .

- In vitro assays : Incubate peptides with liver microsomes or hepatocytes to measure hydrolysis rates .

- In vivo models : Administer radiolabeled compounds to SD rats and analyze tissue distribution and excretion .

Q. What strategies optimize the use of this compound in nanoparticle synthesis?

The compound’s quinoline group can act as a capping agent for silver or gold nanoparticles. Key steps include:

- Adjusting pH to stabilize the zwitterionic form of DL-alanine for reducing metal ions .

- Combining with citrate or borohydride reductants to control nanoparticle size .

- Characterizing nanoparticles via TEM and dynamic light scattering (DLS) .

Methodological Considerations